(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
Description
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide is a stereospecific pentanamide derivative characterized by a 4-nitrophenyl group at the amide terminus and distinct stereochemistry at the 2S and 3S positions. This compound is listed in commercial catalogs (e.g., Hangzhou Peptide Biochem) as a research chemical, though its biological or therapeutic applications remain underexplored in publicly available literature .
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCAUSZFESISCS-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 3-methyl-2-pentanone.
Formation of Intermediate: The initial step involves the reaction of 4-nitroaniline with 3-methyl-2-pentanone under acidic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine source, such as ammonia or an amine derivative, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro-derivatives.
Biological Activity
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide, also known as H-ILE-PNA, is a synthetic compound belonging to the class of peptide nucleic acids (PNAs). This compound exhibits significant biological activity, particularly in the realm of molecular biology and pharmacology. Its structure includes an amino group, a methyl group, and a nitrophenyl moiety attached to a pentanamide backbone, which contributes to its unique properties and mechanisms of action.
Target Interaction
H-ILE-PNA is designed to bind specifically to complementary mRNA sequences through a process that adheres to the Watson-Crick hydrogen bonding scheme. This specificity allows for the formation of stable PNA-DNA or PNA-RNA hybrids, effectively disrupting normal cellular processes such as protein synthesis.
Biochemical Pathways Affected
The primary biological activity of H-ILE-PNA involves the inhibition of protein synthesis in bacteria. By binding to mRNA sequences of essential genes, it prevents translation, thereby hindering bacterial growth and proliferation. This mechanism suggests potential applications in developing antimicrobial agents.
Pharmacokinetics
PNAs like H-ILE-PNA are chemically stable and resistant to enzymatic degradation, which enhances their bioavailability. This stability is crucial for therapeutic applications as it allows for sustained interaction with target mRNA without rapid breakdown.
Inhibition Studies
Recent studies have demonstrated that H-ILE-PNA can inhibit bacterial secretion systems, which are critical for virulence. For instance, at concentrations around 50 μM, significant inhibition (approximately 50%) was observed in specific assays measuring the secretion of virulence factors .
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies have shown that H-ILE-PNA exhibits potent antimicrobial activity against various bacterial strains by effectively disrupting their protein synthesis pathways.
- Target Specificity : Research indicates that H-ILE-PNA selectively binds to mRNA sequences associated with pathogenicity factors in bacteria, making it a promising candidate for targeted therapies .
- Comparative Analysis : A comparative study involving various nitrophenyl compounds revealed that H-ILE-PNA displayed superior activity in inhibiting bacterial growth compared to other analogs tested under similar conditions .
Chemical Reactions and Modifications
H-ILE-PNA can undergo several chemical reactions that may enhance its biological activity or modify its pharmacological properties:
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Converts the compound into oxidized derivatives | Potassium permanganate |
| Reduction | Reduces nitro groups to amino groups | Sodium borohydride |
| Substitution | Replaces functional groups with others | Thionyl chloride |
These modifications can potentially lead to derivatives with improved efficacy or altered specificity towards different biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related analogs, focusing on stereochemistry, functional groups, and reported applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
LM11A-31 demonstrates the impact of substituting the nitro group with a morpholinoethyl moiety, which improves solubility and enables clinical use in neurodegenerative diseases .
Stereochemical Influence: The (2S,3S) configuration in the target compound and LM11A-31 is critical for receptor interaction.
Synthetic Approaches :
- The target compound may be synthesized via peptide coupling strategies similar to Acidiphilamide A, which employs HATU/DIPEA activation and sequential amide bond formation . In contrast, LM11A-31 is produced via custom synthesis under Good Manufacturing Practices (GMP) for clinical use .
Q & A
Q. What synthetic methodologies are recommended for preparing (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide?
The synthesis typically involves multi-step reactions, including:
- Acylation and coupling : Use of protected amino acids (e.g., L-leucine derivatives) and coupling agents like EDC/HOBt for amide bond formation .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under 40 psi H₂) to reduce intermediates, as described for structurally similar compounds .
- Purification : Silica gel column chromatography or recrystallization from solvents like ethyl acetate/hexane to isolate the final product .
Key challenges include maintaining stereochemical integrity during coupling steps and optimizing reaction yields.
Q. How is the stereochemical configuration of this compound validated?
- Chiral HPLC : Separates enantiomers using chiral stationary phases to confirm enantiopurity .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) and NOESY correlations to verify relative configurations .
- X-ray Crystallography : Definitive confirmation of absolute configuration, though limited by crystal growth challenges for nitro-substituted compounds .
Advanced Research Questions
Q. What experimental approaches are used to study its interaction with mitochondrial targets like ATAD3A?
- Molecular Docking : Computational modeling to predict binding modes with ATAD3A’s ATPase domain, guided by structural analogs like (2S,3S)-2-amino-3-methyl-N-(2-morpholinoethyl)pentanamide .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () by immobilizing recombinant ATAD3A and measuring real-time interaction kinetics .
- Cellular Assays : Mitochondrial membrane potential assays (JC-1 staining) and ATP production measurements to evaluate functional inhibition .
Q. How are discrepancies in bioactivity data across different neuronal cell lines resolved?
- Comparative Pharmacokinetic Profiling : Measures compound stability, membrane permeability (via PAMPA assays), and intracellular accumulation to explain cell-specific variability .
- Transcriptomic Analysis : RNA sequencing identifies differential expression of target proteins (e.g., p75 neurotrophin receptor) in responsive vs. non-responsive cell lines .
- Dose-Response Optimization : Adjusting concentrations based on IC₅₀ values derived from dose-curve analyses to account for cell line sensitivity differences .
Q. What strategies address low solubility in aqueous buffers during in vivo studies?
- Salt Formation : Conversion to hydrochloride salts (e.g., LM11A-31 dihydrochloride) enhances water solubility without altering bioactivity .
- Nanoparticle Encapsulation : Use of PEGylated liposomes to improve bioavailability, as demonstrated in Alzheimer’s disease mouse models .
- Co-solvent Systems : Blending DMSO with cyclodextrins or surfactants (e.g., Tween-80) for intraperitoneal administration .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting results in enzyme inhibition assays?
- Enzyme Source Validation : Ensure consistent use of recombinant vs. tissue-extracted enzymes, as purity and post-translational modifications affect activity .
- Control Experiments : Include known inhibitors (e.g., cycloheximide for proteasomal assays) to validate assay conditions .
- Statistical Meta-Analysis : Pool data from multiple studies to identify outliers and refine mechanistic hypotheses .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
